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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)piperazin-2-one

Cat. No.: B1356171 Get Quote

For researchers, scientists, and professionals in drug development, understanding the nuanced

differences between structural isomers is paramount for effective lead optimization and drug

design. This guide provides a detailed comparison of the physicochemical properties of ortho-,

meta-, and para-chlorophenylpiperazinone (oCPP, mCPP, and pCPP), supported by

experimental data and methodologies.

The substitution pattern of the chlorine atom on the phenyl ring significantly influences the

physicochemical characteristics of chlorophenylpiperazinone, impacting its solubility,

lipophilicity, and acid-base properties. These variations, in turn, can affect the pharmacokinetic

and pharmacodynamic profiles of these compounds.

Physicochemical Property Comparison
The following table summarizes the key physicochemical properties of the three

chlorophenylpiperazinone isomers. Data has been compiled from various sources, and values

for the free base are presented to ensure a consistent comparison.
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Property
o-
Chlorophenylpiper
azinone (oCPP)

m-
Chlorophenylpiper
azinone (mCPP)

p-
Chlorophenylpiper
azinone (pCPP)

Molecular Formula C₁₀H₁₃ClN₂ C₁₀H₁₃ClN₂ C₁₀H₁₃ClN₂

Molecular Weight 196.67 g/mol 196.67 g/mol [1] 196.67 g/mol

Melting Point (°C)
160-163 (as HCl salt)

[2][3]
98-101[4] 76-79

Boiling Point (°C) Not available 344.8 at 760 mmHg[4] 113 at 0.27 mmHg

Density (g/cm³) Not available 1.193[5] 1.143 (estimate)

pKa Not available
8.85 ± 0.10

(Predicted)[5]

8.88 ± 0.10

(Predicted)

LogP Not available 2.468[5] Not available

Solubility

Slightly soluble in

DMSO and Methanol

(as HCl salt)[3]

Soluble in Chloroform

(Slightly), Methanol

(Sparingly)[5]

DMF: 30 mg/ml;

DMSO: 30 mg/ml;

Ethanol: 30 mg/ml

Experimental Protocols
Solubility Determination (Shake-Flask Method)
The aqueous solubility of the chlorophenylpiperazinone isomers can be determined using the

shake-flask method.

Preparation: An excess amount of the solid compound is added to a known volume of a

buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed glass vial.

Equilibration: The vials are agitated in an orbital shaker at a constant temperature (e.g., 25°C

or 37°C) for 24-48 hours to ensure equilibrium is reached.

Separation: After incubation, the suspension is allowed to settle, and the undissolved solid is

further separated by centrifugation.
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Quantification: A sample of the supernatant is carefully withdrawn and filtered through a

syringe filter (e.g., 0.22 µm). The concentration of the dissolved compound in the filtrate is

then quantified using a validated analytical method, such as High-Performance Liquid

Chromatography (HPLC).

pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) of the isomers can be determined by potentiometric

titration.

Solution Preparation: A known concentration of the chlorophenylpiperazinone isomer is

dissolved in deionized water.

Titration: The solution is maintained at a constant temperature and blanketed with an inert

gas like nitrogen. A standardized solution of a strong acid (e.g., 0.1 M HCl) is incrementally

added to the amine solution.

Measurement: The pH of the solution is measured after each addition of the titrant once the

reading stabilizes.

Calculation: The pKa value is determined from the resulting titration curve, typically by

identifying the pH at the half-equivalence point.

LogP Determination (Calculated)
The partition coefficient (LogP) provides a measure of a compound's lipophilicity. While

experimental methods like the shake-flask method with an octanol-water system can be used,

computational methods are often employed for prediction.

SMILES Notation: The chemical structure of the isomer is represented in the Simplified

Molecular-Input Line-Entry System (SMILES) format.

Software Calculation: The SMILES string is input into a computational program (e.g., as

available on the Daylight Chemical Information Systems website) that calculates the LogP

value based on the compound's structure. A positive LogP value indicates higher solubility in

lipids (hydrophobic), while a negative value suggests higher solubility in water (hydrophilic).

[6]
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Visualizing Key Processes
To further illustrate the context in which these isomers are studied, the following diagrams

depict a general synthesis workflow and the metabolic pathway of m-chlorophenylpiperazinone.
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General Synthesis of Chlorophenylpiperazinones
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Caption: General synthesis workflow for chlorophenylpiperazinone isomers.
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Metabolic Pathway of m-Chlorophenylpiperazinone (mCPP)
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Caption: Metabolic pathway of m-chlorophenylpiperazinone (mCPP).
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Conclusion
The seemingly subtle shift in the position of the chlorine atom on the phenyl ring of

chlorophenylpiperazinone leads to distinct physicochemical profiles for the ortho-, meta-, and

para-isomers. These differences are critical for researchers in the field of drug discovery and

development, as they directly influence a molecule's behavior in biological systems. A thorough

understanding and characterization of these properties, using standardized experimental

protocols, are essential for the rational design of new therapeutic agents. Further studies are

warranted to fill the existing data gaps, particularly for the ortho-isomer, to enable a more

complete comparative analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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